molecular formula C24H22BrFN4O B15009192 2-Amino-1-(4-bromo-2-fluorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 309277-31-4

2-Amino-1-(4-bromo-2-fluorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B15009192
CAS No.: 309277-31-4
M. Wt: 481.4 g/mol
InChI Key: DSTGRWJEOFPCIX-UHFFFAOYSA-N
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Description

2-Amino-1-(4-bromo-2-fluorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-bromo-2-fluorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-bromo-2-fluoroaniline, 4-(dimethylamino)benzaldehyde, and cyanoacetic acid.

    Condensation Reaction: The initial step involves a condensation reaction between 4-bromo-2-fluoroaniline and 4-(dimethylamino)benzaldehyde in the presence of a base to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with cyanoacetic acid under acidic or basic conditions to form the quinoline core structure.

    Final Modifications: Further modifications, such as bromination or fluorination, are carried out to introduce the desired substituents on the quinoline ring.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods to larger reactors, ensuring proper control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, allowing for the creation of more complex molecules with potential biological activities.

Biology

In biological research, quinoline derivatives are often investigated for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities and is thus of interest in drug discovery and development.

Medicine

The compound could be explored for its potential therapeutic applications, particularly in the treatment of diseases where quinoline derivatives have shown efficacy, such as malaria, cancer, and bacterial infections.

Industry

In the industrial sector, the compound may be used in the development of new materials, dyes, and agrochemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-bromo-2-fluorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA, leading to the inhibition of key biological processes in pathogens or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core structure.

    Quinoline: The parent compound of many derivatives with diverse biological activities.

    Fluoroquinolones: A class of antibiotics with a quinoline core and fluorine substituents.

Uniqueness

The unique combination of substituents in 2-Amino-1-(4-bromo-2-fluorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives

Properties

CAS No.

309277-31-4

Molecular Formula

C24H22BrFN4O

Molecular Weight

481.4 g/mol

IUPAC Name

2-amino-1-(4-bromo-2-fluorophenyl)-4-[4-(dimethylamino)phenyl]-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C24H22BrFN4O/c1-29(2)16-9-6-14(7-10-16)22-17(13-27)24(28)30(19-11-8-15(25)12-18(19)26)20-4-3-5-21(31)23(20)22/h6-12,22H,3-5,28H2,1-2H3

InChI Key

DSTGRWJEOFPCIX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C=C(C=C4)Br)F)N)C#N

Origin of Product

United States

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